
5-Hydroxyuridine
Overview
Description
5-Hydroxyuridine, also known as OHUrd, is a purine nucleoside analogue. It is a derivative of uridine, where the hydroxyl group is attached to the fifth carbon of the uracil ring. This compound has garnered significant interest due to its potential antitumor activity and its role in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyuridine typically involves the hydroxylation of uridine. One common method is the use of hydroxylating agents such as hydrogen peroxide in the presence of a catalyst. The reaction conditions often require a controlled temperature and pH to ensure the selective hydroxylation at the fifth carbon position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using biocatalytic processes. Enzymes such as uridine hydroxylase can be employed to catalyze the hydroxylation reaction efficiently. This method is advantageous due to its specificity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxyuridine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert it back to uridine.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various hydroxylated and substituted derivatives of uridine, which have different biological activities and applications.
Scientific Research Applications
5-Hydroxyuridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogues.
Biology: It serves as a probe to study RNA modifications and their effects on biological processes.
Medicine: Due to its antitumor activity, it is being investigated as a potential chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 5-Hydroxyuridine involves its incorporation into RNA, where it can interfere with normal RNA function. This interference can lead to the inhibition of protein synthesis and the induction of apoptosis in cancer cells. The molecular targets include various enzymes involved in RNA processing and modification pathways .
Comparison with Similar Compounds
Similar Compounds
Uridine: The parent compound of 5-Hydroxyuridine.
5-Fluorouridine: Another nucleoside analogue with antitumor activity.
5-Methyluridine: A methylated derivative of uridine.
Uniqueness
This compound is unique due to its specific hydroxylation at the fifth carbon, which imparts distinct biochemical properties. Unlike other derivatives, it has shown a broad spectrum of antitumor activity and is less toxic, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O7/c12-2-4-5(14)6(15)8(18-4)11-1-3(13)7(16)10-9(11)17/h1,4-6,8,12-15H,2H2,(H,10,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDXBKZJFLRLCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69321-95-5 | |
Record name | NSC117925 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117925 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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